molecular formula C28H54O3 B554908 Myristic anhydride CAS No. 626-29-9

Myristic anhydride

Cat. No.: B554908
CAS No.: 626-29-9
M. Wt: 438.7 g/mol
InChI Key: RCRYHUPTBJZEQS-UHFFFAOYSA-N
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Description

Myristic anhydride, also known as tetradecanoic anhydride, is an organic compound with the molecular formula C28H54O3. It is derived from myristic acid, a saturated fatty acid commonly found in nutmeg, palm oil, and coconut oil. This compound is primarily used in organic synthesis and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Myristic anhydride can be synthesized through the reaction of myristoyl chloride with acetic anhydride. This method involves the conversion of myristic acid to myristoyl chloride using thionyl chloride, followed by the reaction with acetic anhydride to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced by the direct reaction of myristic acid with acetic anhydride under controlled conditions. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Myristic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of myristic anhydride involves nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes rearrangement to form the final product, such as an ester or amide . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Uniqueness of Myristic Anhydride: this compound is unique due to its optimal chain length, which provides a balance between reactivity and stability. This makes it particularly useful in the synthesis of fatty acyl derivatives and other organic compounds .

Properties

IUPAC Name

tetradecanoyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)31-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRYHUPTBJZEQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870721
Record name Tetradecanoic anhydride
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Molecular Weight

438.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-29-9
Record name Myristic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecanoic acid, 1,1'-anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanoic acid, 1,1'-anhydride
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Record name Tetradecanoic anhydride
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Record name Myristic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key application of myristic anhydride in peptide synthesis, and how does its reactivity compare to other methods?

A1: this compound is used to introduce myristoyl groups onto peptides, a process called N-myristoylation []. This modification is important for the function of many proteins. A study found that using this compound in a 50:50 chloroform:dimethylformamide solution at 65°C for 1.5 hours was a faster and more convenient method for N-myristoylation compared to using pyridine at 23°C overnight [].

Q2: Beyond peptides, what other types of molecules can react with this compound?

A2: Research demonstrates that this compound can react with melamine, a heterocyclic aromatic compound []. Depending on the reaction conditions and the molar ratio of the reactants, this reaction can yield mono-, di-, or tri-myristoyl-substituted melamine derivatives [].

Q3: Are there different forms of di-myristoyl-substituted melamine, and how can they be interconverted?

A3: Interestingly, reacting melamine with this compound can produce two different di-myristoyl-substituted melamine products, each with a distinct melting point []. These are likely isomers, meaning they have the same molecular formula but different structural arrangements. The study found that heating the lower melting point isomer with additional this compound in pyridine for 10 hours converts it into the higher melting point isomer []. This suggests a potential method for controlling the final product distribution.

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